Diethyl [(4-nitrophenyl)acetyl]phosphonate
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Overview
Description
Diethyl [(4-nitrophenyl)acetyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-nitrophenylacetyl moiety. This compound is notable for its applications in organic synthesis and its potential utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-nitrophenyl)acetyl]phosphonate typically involves the reaction of diethyl phosphite with 4-nitrophenylacetyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite anion attacks the carbonyl carbon of the acetyl chloride, leading to the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale batch reactions using similar synthetic routes. The use of palladium-catalyzed cross-coupling reactions has also been explored for the efficient synthesis of phosphonates .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(4-nitrophenyl)acetyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution.
Hydrolysis: Acidic or basic aqueous solutions are employed for hydrolysis reactions.
Major Products Formed
Reduction: 4-aminophenylacetyl phosphonate.
Substitution: Various alkyl or aryl phosphonates.
Hydrolysis: 4-nitrophenylacetic acid and diethyl phosphonic acid.
Scientific Research Applications
Diethyl [(4-nitrophenyl)acetyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the nitrophenyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of diethyl [(4-nitrophenyl)acetyl]phosphonate involves its interaction with biological molecules, particularly enzymes. The nitrophenyl group can act as a leaving group in nucleophilic substitution reactions, allowing the phosphonate moiety to interact with enzyme active sites. This interaction can inhibit enzyme activity by forming stable enzyme-inhibitor complexes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-nitrophenyl phosphate: Similar structure but with a phosphate group instead of a phosphonate.
Diethyl 4-methylbenzylphosphonate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Diethyl [(4-nitrophenyl)acetyl]phosphonate is unique due to the presence of both a nitrophenyl group and a phosphonate group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
79054-53-8 |
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Molecular Formula |
C12H16NO6P |
Molecular Weight |
301.23 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H16NO6P/c1-3-18-20(17,19-4-2)12(14)9-10-5-7-11(8-6-10)13(15)16/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
STDLILXHDCLETD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)CC1=CC=C(C=C1)[N+](=O)[O-])OCC |
Origin of Product |
United States |
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